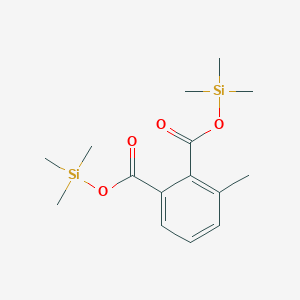
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate is an organosilicon compound that features a benzene ring substituted with two trimethylsilyl groups and two ester groups. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate typically involves the esterification of 3-methylbenzene-1,2-dicarboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.
化学反应分析
Types of Reactions
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Reagents like halides or alcohols in the presence of a catalyst can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Hydrolysis: 3-methylbenzene-1,2-dicarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-carboxybenzene-1,2-dicarboxylic acid.
科学研究应用
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate has several applications in scientific research:
Materials Science: Employed in the preparation of silicon-containing polymers and materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate involves the reactivity of the trimethylsilyl groups and ester functionalities The trimethylsilyl groups can act as protecting groups for hydroxyl or carboxyl groups, preventing unwanted reactions during synthesis
相似化合物的比较
Similar Compounds
- Bis(trimethylsilyl) pyridine-2,3-dicarboxylate
- Bis(trimethylsilyl) pyridine-3,4-dicarboxylate
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate is unique due to the presence of both trimethylsilyl and ester groups on a benzene ring, which provides a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications and material science research.
属性
CAS 编号 |
116381-12-5 |
|---|---|
分子式 |
C15H24O4Si2 |
分子量 |
324.52 g/mol |
IUPAC 名称 |
bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H24O4Si2/c1-11-9-8-10-12(14(16)18-20(2,3)4)13(11)15(17)19-21(5,6)7/h8-10H,1-7H3 |
InChI 键 |
LQTHGWXYMMBQSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
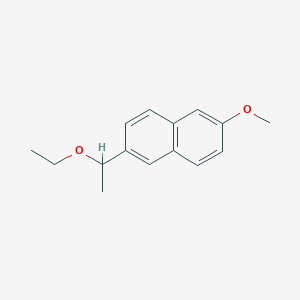

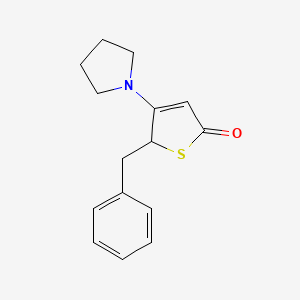
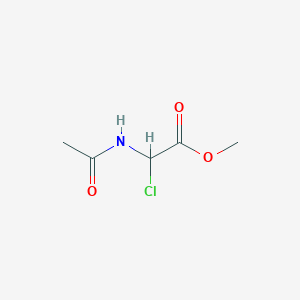
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)

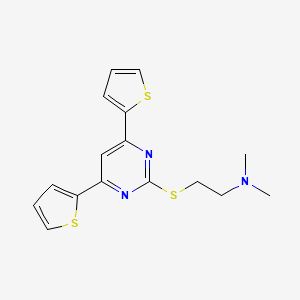
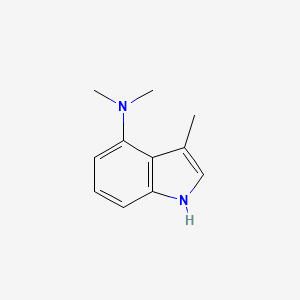

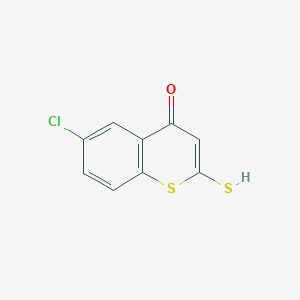
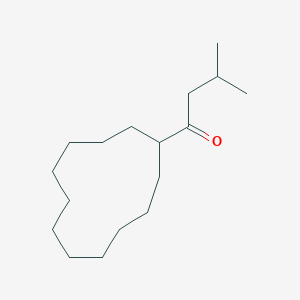
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
